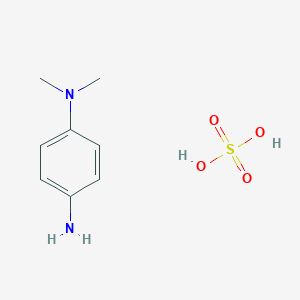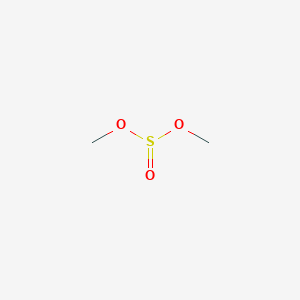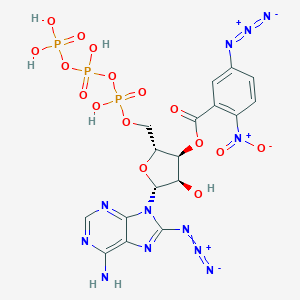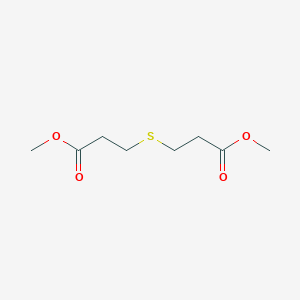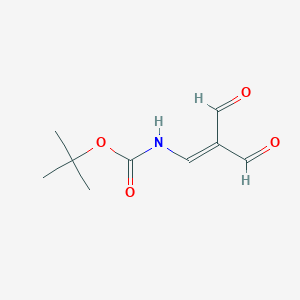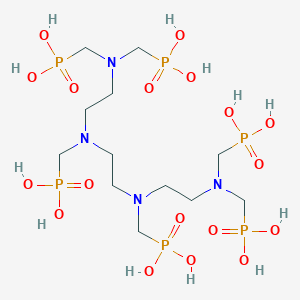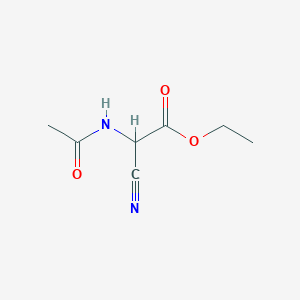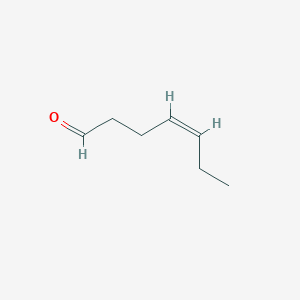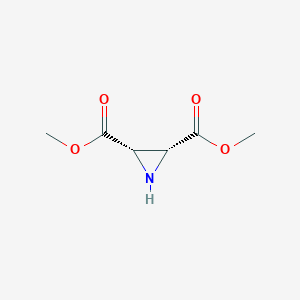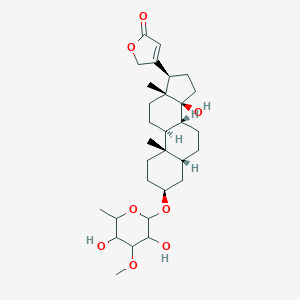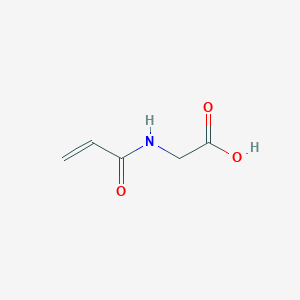
N-丙烯酰基甘氨酸
概述
描述
N-Acryloylglycine is an acyl glycine, which is a minor metabolite of fatty acidsThe compound is characterized by its molecular formula C5H7NO3 and is known for its role in biological systems as a metabolite .
科学研究应用
作用机制
Target of Action
N-Acryloylglycine, also known as acryloylglycine, is a type of acylglycine . Acylglycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the chemical reaction . The primary target of N-Acryloylglycine is the immune and biological systems involved in wound healing .
Mode of Action
N-Acryloylglycine interacts with its targets by modulating the immune and biological systems. It is used to develop polymeric nanoparticles (PNAG NPs) that have anti-inflammatory activities . These nanoparticles can execute rapid coordination between cell proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues .
Biochemical Pathways
The biochemical pathways affected by N-Acryloylglycine involve the immune response and inflammation. The compound influences the levels of TNF-α and IL6, which are key players in the inflammatory response . The increased level of IGF-1 could be correlated with the increase in angiogenesis, which subsequently leads to an increase in wound healing efficiency .
Pharmacokinetics
It is known that the compound is used to synthesize nanoparticles that are approximately 35 nm in size . These nanoparticles are biocompatible, hemocompatible, and can enhance cell proliferation and migration .
Result of Action
The result of N-Acryloylglycine’s action is a significant improvement in wound healing efficiency. In vivo assessments have shown that the wound healing efficiency of PNAG NPs is approximately 31% higher than that of the control group . This is achieved through the compound’s ability to coordinate cell proliferation and migration, reduce inflammation, and promote the regeneration of skin tissues .
Action Environment
The action of N-Acryloylglycine is influenced by various environmental factors. For instance, the compound’s efficacy in wound healing is affected by conditions that impair the wound healing mechanism, such as diabetes, malnutrition, infections, and secondary trauma . Despite these challenges, N-Acryloylglycine has shown potential in addressing wound healing challenges and serving as a material for regenerative purposes .
生化分析
Biochemical Properties
N-Acryloylglycine has been used to synthesize polymeric nanoparticles through the mini-emulsion radical polymerisation technique . These nanoparticles interact with various biomolecules to enhance cell proliferation and migration .
Cellular Effects
N-Acryloylglycine nanoparticles have shown to have significant effects on various types of cells. They have been observed to enhance cell proliferation and migration, and exert anti-inflammatory actions . These nanoparticles have also been used in wound healing applications, showing a higher wound healing efficiency compared to control samples .
Molecular Mechanism
The molecular mechanism of N-Acryloylglycine involves its formulation into nanoparticles, which interact with various biomolecules to enhance cell proliferation and migration . These nanoparticles can execute rapid coordination between cell proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues without the use of any external synergistic factors like drugs, genes, or cells .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Acryloylglycine nanoparticles have shown to have long-term effects on cellular function. They have been observed to enhance wound healing efficiency over time
Metabolic Pathways
N-Acryloylglycine is an acyl glycine, which are normally minor metabolites of fatty acids
准备方法
Synthetic Routes and Reaction Conditions: N-Acryloylglycine can be synthesized through the mini-emulsion radical polymerization technique. This method involves the polymerization of N-acryloyl glycine monomers in a mini-emulsion, resulting in the formation of nanoparticles. The reaction conditions typically include the use of an initiator and a stabilizer to control the polymerization process .
Industrial Production Methods: In industrial settings, the production of N-Acryloylglycine often involves large-scale polymerization techniques. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The use of advanced polymerization techniques, such as photopolymerization, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: N-Acryloylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert N-Acryloylglycine into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
N-Acryloyl-2-glycine: This compound is similar in structure and function to N-Acryloylglycine and is used in similar applications.
N-Acryloylglycinamide: Another related compound, known for its use in the synthesis of hydrogels and other polymeric materials.
Uniqueness: N-Acryloylglycine stands out due to its specific properties, such as its ability to form nanoparticles and its role in biological systems. Its unique combination of chemical reactivity and biological activity makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(prop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCXCXDOGAEFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30602-14-3 | |
| Record name | Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30602-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50865161 | |
| Record name | N-Prop-2-enoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24599-25-5 | |
| Record name | Acryloylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminopropenal acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC288735 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminopropenal acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
